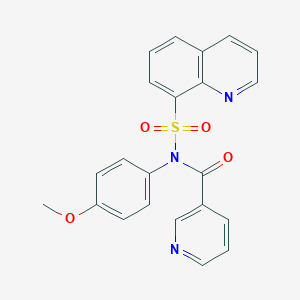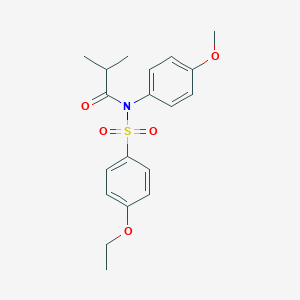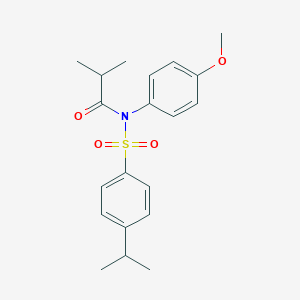![molecular formula C17H19N3O3S3 B284145 N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide](/img/structure/B284145.png)
N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide, also known as BTA-EG6, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. This compound is a fluorescent probe that can be used to study protein-protein interactions and has potential applications in various fields, including drug discovery, diagnostics, and biotechnology.
Mechanism of Action
N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide works by binding to proteins and undergoing a conformational change, which results in a change in its fluorescence properties. This change in fluorescence can be used to monitor protein-protein interactions in real-time. N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide has a high binding affinity for proteins, making it an ideal probe for studying protein-protein interactions.
Biochemical and Physiological Effects:
N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide does not have any known biochemical or physiological effects on living organisms. This compound is used solely as a research tool and is not intended for human or animal consumption.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide as a research tool is its high binding affinity for proteins, which allows for the accurate monitoring of protein-protein interactions. Additionally, N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide is a fluorescent probe, which makes it easy to detect and monitor. However, one of the limitations of using N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide is its complex synthesis process, which requires expertise in organic chemistry.
Future Directions
There are several future directions for the research and development of N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide. One potential application is in the development of new drugs that target protein-protein interactions. N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide can be used to screen potential drug candidates and identify compounds that disrupt specific protein-protein interactions. Additionally, N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide can be used in the development of new diagnostic tools for various diseases. By using N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide as a probe, researchers can detect specific protein-protein interactions that are associated with certain diseases. Overall, N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide has significant potential for various applications in the fields of drug discovery, diagnostics, and biotechnology.
Synthesis Methods
The synthesis of N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide involves several steps, including the reaction of 2-aminothiophenol with chloroacetyl chloride to form 2-(2-thienyl)acetyl chloride. This intermediate is then reacted with 6-amino-1,3-benzothiazole-2-sulfonyl chloride to form the final product, N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide. The synthesis of N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide has been extensively studied in the scientific research community due to its unique fluorescent properties. This compound can be used as a probe to study protein-protein interactions, which are essential for various biological processes. N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide has been used to study the interactions between various proteins, including enzymes, receptors, and transcription factors. This compound has potential applications in drug discovery, diagnostics, and biotechnology.
properties
Molecular Formula |
C17H19N3O3S3 |
|---|---|
Molecular Weight |
409.6 g/mol |
IUPAC Name |
N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C17H19N3O3S3/c1-17(2,3)20-26(22,23)12-6-7-13-14(10-12)25-16(18-13)19-15(21)9-11-5-4-8-24-11/h4-8,10,20H,9H2,1-3H3,(H,18,19,21) |
InChI Key |
UQYWPTBQKXBDCC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=CS3 |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B284076.png)
![N-{3-[piperidin-1-yl(pyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide](/img/structure/B284078.png)
![2-(3,4-dimethoxyphenyl)-N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}acetamide](/img/structure/B284080.png)


![2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2,6-dimethoxybenzoate](/img/structure/B284089.png)
![N-(2,6-diethylphenyl)-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B284090.png)
![N-(2-chlorophenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284091.png)
![2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-fluorophenyl)acetamide](/img/structure/B284093.png)